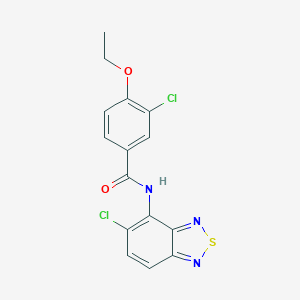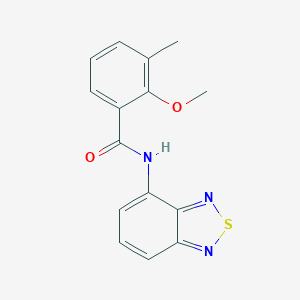![molecular formula C21H25N3O2 B251111 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251111.png)
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of MP-10 involves its binding to dopamine D3 receptors in the brain and inhibiting their activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in reward and pleasure pathways in the brain. This makes MP-10 a potential candidate for the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in reward-seeking behavior. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using MP-10 in lab experiments is its potency and selectivity as a dopamine D3 receptor antagonist. This makes it a useful tool for studying the role of dopamine D3 receptors in various physiological and pathological processes. However, one of the limitations of using MP-10 is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MP-10. One potential direction is the development of new drugs that are based on the structure of MP-10 and that can be used for the treatment of addiction and other neurological disorders. Another potential direction is the further study of the anticancer properties of MP-10 and the development of new anticancer drugs based on its structure.
Conclusion:
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has potential applications in various fields such as neuroscience and cancer research. Its mechanism of action involves its binding to dopamine D3 receptors in the brain and inhibiting their activity. MP-10 has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of MP-10, including the development of new drugs for the treatment of addiction and other neurological disorders and the further study of its anticancer properties.
Synthesis Methods
The synthesis of 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-chlorophenyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as sodium bicarbonate. The resulting product is then purified using column chromatography to obtain pure MP-10.
Scientific Research Applications
MP-10 has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, MP-10 has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction and other neurological disorders.
In cancer research, MP-10 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of anticancer drugs.
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-20(25)24-13-11-23(12-14-24)19-9-7-18(8-10-19)22-21(26)17-6-4-5-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3,(H,22,26) |
InChI Key |
TZGFWMXPJCZAMS-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
